Technical Monograph: Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
Technical Monograph: Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
Executive Summary
Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a specialized heterocyclic building block utilized primarily in the discovery of agrochemicals (SDHI fungicides) and pharmaceutical agents (enzyme inhibitors targeting kinase pathways). Its structural core—a 1,3,4-trisubstituted pyrazole—provides a rigid scaffold that positions the carboxylate and the C4-chloro substituent in a specific orientation, critical for structure-activity relationship (SAR) probing.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthesis routes, and handling protocols. It is designed for medicinal chemists and process engineers requiring high-purity synthesis and application data.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate |
| CAS Number | 1856044-61-5 |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| SMILES | COC(=O)c1c(Cl)cn(CCC)n1 |
| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| LogP (Predicted) | ~2.3 - 2.6 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
Synthetic Pathways & Logic
The synthesis of CAS 1856044-61-5 is best approached through a modular strategy that ensures regioselectivity at the N1 position. Direct alkylation of 4-chloropyrazoles can yield mixtures of N1 and N2 isomers. Therefore, a stepwise functionalization or a regioselective cyclization is recommended.
Primary Route: Post-Cyclization Functionalization
This route minimizes regioisomeric byproducts by establishing the N1-propyl bond early or using steric control during alkylation.
-
Step 1: N-Alkylation (Regiocontrol)
-
Reagent: 1-Iodopropane or 1-Bromopropane.
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ). -
Logic: Alkylation of the parent pyrazole-3-carboxylate favors the N1 position (distal to the bulky ester group) over the N2 position.
in DMF enhances this selectivity.
-
Step 2: C4-Chlorination (Electrophilic Substitution)
-
Precursor: Methyl 1-propyl-1H-pyrazole-3-carboxylate.
-
Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
). -
Logic: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site, allowing for mild electrophilic aromatic substitution. NCS is preferred for bench-scale synthesis to avoid over-chlorination or hydrolysis of the ester.
-
Alternative Route: Cyclocondensation (Scale-Up)
For larger batches, reacting propyl hydrazine with methyl 2-chloro-3-oxobutanoate (or equivalent 1,3-dielectrophile) can yield the core directly, though controlling the regiochemistry (3-carboxylate vs 5-carboxylate) requires careful pH and solvent control.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate via Route A (Alkylation
Phase 1: Synthesis of Methyl 1-propyl-1H-pyrazole-3-carboxylate
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge methyl 1H-pyrazole-3-carboxylate (10.0 mmol, 1.26 g) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(15.0 mmol, 4.88 g). Stir at Room Temperature (RT) for 30 minutes. -
Alkylation: Add 1-iodopropane (12.0 mmol, 1.17 mL) dropwise.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: Product spot (
) should appear; starting material ( ) should disappear.
-
-
Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.[6][7] -
Purification: Flash chromatography (Gradient 0-30% EtOAc in Hexane). Isolate the major N1-isomer.
Phase 2: C4-Chlorination
-
Setup: Dissolve the intermediate (Methyl 1-propyl-1H-pyrazole-3-carboxylate, 1.0 eq) in Acetonitrile (
, 0.5 M concentration). -
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) in one portion.
-
Reaction: Heat to 50°C for 3 hours or stir at RT for 12 hours.
-
Mechanism:[8] The reaction proceeds via a chloronium ion intermediate. The electron-withdrawing ester at C3 deactivates the ring slightly, preventing over-chlorination.
-
-
Quench: Remove solvent under reduced pressure. Resuspend residue in
and wash with water to remove succinimide byproduct. -
Isolation: Dry organic layer (
) and concentrate. The product is typically pure enough for use (>95%); if not, recrystallize from Hexane/EtOAc.
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow and decision points in the synthesis.
Figure 1: Stepwise synthesis workflow emphasizing regiocontrol and validation checkpoints.
Applications in Drug Discovery
The 4-chloro-1-propyl-pyrazole-3-carboxylate scaffold is a bioisostere for phenyl rings and other heteroaromatics in medicinal chemistry.
-
Metabolic Stability: The Chlorine atom at C4 blocks oxidative metabolism (e.g., by CYP450 enzymes) that typically occurs at electron-rich positions on the pyrazole ring.
-
Lipophilicity Modulation: The propyl group adds significant lipophilicity (increasing LogP), improving membrane permeability compared to methyl or ethyl analogs.
-
Precursor Utility:
-
Hydrolysis: Converts to the free acid (Carboxylic acid), ready for amide coupling to generate kinase inhibitors.
-
Reduction: Converts to the alcohol, a precursor for ether linkages.
-
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, protocols should adhere to standards for halogenated pyrazole esters.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and chemical safety goggles.
-
In case of contact, wash immediately with soap and water.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-methyl-1H-pyrazole-3-carboxylate (Analogous Structure). Retrieved from [Link]
-
Organic Syntheses (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[6][8][9] Synth. 2011, 88, 77-87. Retrieved from [Link]
-
Bentham Science (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides. Retrieved from [Link]
Sources
- 1. Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 4. EnamineStore [enaminestore.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jocpr.com [jocpr.com]
